5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one
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Overview
Description
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2,4-triazole with formaldehyde in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to various biological effects. The hydroxymethyl group can undergo metabolic transformations, further influencing its activity and potency.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: Known for its use in the production of biofuels and chemicals.
5-(Chloromethyl)-1,2,4-triazole: Used in the synthesis of pharmaceuticals and agrochemicals.
5-(Bromomethyl)-1,2,4-triazole: Another derivative with applications in chemical synthesis.
Uniqueness
5-(Hydroxymethyl)-1,2-dihydro-1,2,4-triazol-3-one is unique due to its specific combination of a triazole ring and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-1,4-dihydro-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-1-2-4-3(8)6-5-2/h7H,1H2,(H2,4,5,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXBOISTZRVFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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